molecular formula C5H5Br2NS B14274051 Thiazole, 5-(dibromomethyl)-4-methyl- CAS No. 185145-59-9

Thiazole, 5-(dibromomethyl)-4-methyl-

Cat. No.: B14274051
CAS No.: 185145-59-9
M. Wt: 270.98 g/mol
InChI Key: GUCBPUJWNBTZHY-UHFFFAOYSA-N
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Description

Thiazole, 5-(dibromomethyl)-4-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure

Preparation Methods

The synthesis of Thiazole, 5-(dibromomethyl)-4-methyl- typically involves the bromination of 4,5-dimethylthiazole. This process is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobisisobutyronitrile (AIBN). The reaction proceeds efficiently, yielding the desired dibromomethyl derivative .

Industrial production methods for this compound may involve similar bromination reactions, optimized for large-scale synthesis. These methods ensure high yields and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Thiazole, 5-(dibromomethyl)-4-methyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Cyclization Reactions: The dibromomethyl group can participate in cyclization reactions, forming more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium iodide can lead to the formation of thiazole o-quinodimethane intermediates .

Scientific Research Applications

Thiazole, 5-(dibromomethyl)-4-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thiazole, 5-(dibromomethyl)-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiazole, 5-(dibromomethyl)-4-methyl- can be compared with other thiazole derivatives, such as 4,5-dimethylthiazole and 2,5-disubstituted thiazoles . These compounds share a similar core structure but differ in their substituents and reactivity. The presence of the dibromomethyl group in Thiazole, 5-(dibromomethyl)-4-methyl- imparts unique chemical properties, making it more reactive in substitution and cyclization reactions .

Similar compounds include:

These comparisons highlight the uniqueness of Thiazole, 5-(dibromomethyl)-4-methyl- and its potential for diverse applications in scientific research and industry.

Properties

CAS No.

185145-59-9

Molecular Formula

C5H5Br2NS

Molecular Weight

270.98 g/mol

IUPAC Name

5-(dibromomethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C5H5Br2NS/c1-3-4(5(6)7)9-2-8-3/h2,5H,1H3

InChI Key

GUCBPUJWNBTZHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(Br)Br

Origin of Product

United States

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